Isohomobrassinolide

説明

Synthesis Analysis

The synthesis of brassinosteroids, including compounds structurally related to Isohomobrassinolide, involves complex organic transformations. For example, the synthesis of labelled epibrassinolide, which shares similarities with Isohomobrassinolide, has been reported by V. Khripach et al. (2007). This process includes key transformations like the preparation of a steroidal diacid, cyclization to a cyclic anhydride, and regioselective reduction. Such methods reflect the sophisticated approaches needed to synthesize brassinosteroids, likely applicable to Isohomobrassinolide as well (Khripach, Khripach, Zhabinskii, Yuliya Y. Zhiburtovich, Schneider, & Groot, 2007).

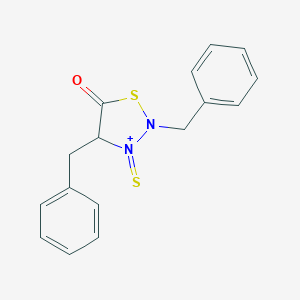

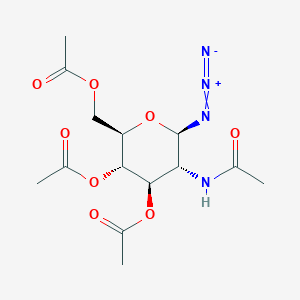

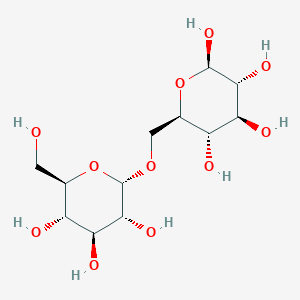

Molecular Structure Analysis

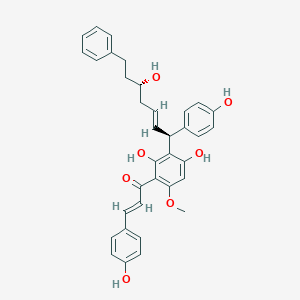

The molecular structure of brassinosteroids is characterized by a steroidal backbone, which is essential for their biological activity. Studies on similar compounds indicate detailed stereochemistry and functional group positioning critical for their function. The complex molecular architecture of these compounds, including Isohomobrassinolide, underlines their biosynthetic complexity and the precision required in their synthetic replication.

Chemical Reactions and Properties

Brassinosteroids participate in various chemical reactions, reflecting their reactivity and functional diversity. The synthesis routes often involve nucleophilic attack, electrophilic addition, and oxidation-reduction reactions, indicative of the chemical properties of these compounds. For Isohomobrassinolide, similar reactivities are expected, facilitating its role in plant physiology (Qiu, Ding, & Wu, 2013).

科学的研究の応用

1. Mitigation of Salt and Pesticide Stress in Rice Cultivation

- Application Summary: HBL has been used to mitigate the effects of salt and pesticide stress in Pusa Basmati-1, a commercially important rice variety .

- Methods of Application: Rice seeds were treated with HBL and then analyzed for various growth parameters, protein, proline and malondialdehyde content (MDA), antioxidant enzyme activities, and their gene expression analysis in the presence or absence of salt and pesticide stress .

- Results: The exogenous application of HBL resulted in the improvement of growth parameters as well as protein and proline content. MDA content decreased significantly under the effect of HBL treatment both under stress and control conditions .

2. Enhancement of Crop Yield and Plant Stress Tolerance

- Application Summary: HBL has been used to increase crop yield and plant stress tolerance .

- Methods of Application: The relative bioactivity of 28-HBL to Brassinolide (BL) and 24 R -methyl-epibrassinolide (24-EBL) was systematically analyzed using the whole seedlings of the wild-type and BR-deficient mutant of Arabidopsis thaliana .

- Results: The multi-level bioassays consistently showed that 28-HBL exhibits a much stronger bioactivity than 24-EBL and is almost as active as BL in rescuing the short hypocotyl phenotype of the dark-grown det2 mutant .

3. Improvement of Maize Quality and Yield Under Drought Stress

- Application Summary: Brassinolide spray treatment has been used to improve the quality of maize ears and yield of maize during harvest, and reduce the loss of maize yield caused by drought stress .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The study showed that brassinolide spray treatment could improve the quality of maize ears and yield of maize during harvest, and reduce the loss of maize yield caused by drought stress .

4. Promotion of Lamina Inclination in Rice Seedlings

- Application Summary: HBL and its synthetic analog, Brassinolide, have shown strong activity in stimulating the lamina inclination of rice plants at very low concentrations .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: HBL and Brassinolide showed strong activity in stimulating the lamina inclination of rice plants at very low concentrations of 0.0005 and 0.005 μg/ml, respectively .

5. Mitigation of Salt and Pesticide Stress in Rice

- Application Summary: HBL has been used to mitigate the effects of salt and pesticide stress in Pusa Basmati-1, a commercially important rice variety .

- Methods of Application: Rice seeds treated with HBL were analyzed for various growth parameters, protein, proline and malondialdehyde content (MDA), antioxidant enzyme activities, and their gene expression analysis in the presence or absence of salt and pesticide stress .

- Results: The exogenous application of HBL resulted in the improvement of growth parameters as well as protein and proline content. MDA content decreased significantly under the effect of HBL treatment both under stress and control conditions .

6. Enhancement of Crop Yields and Plant Stress Tolerance

- Application Summary: Exogenous application of synthetic Brassinosteroids, including HBL, has been used in agriculture to increase crop yields or to enhance the plant tolerance against a wide range of environmental stresses .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The direct application of Brassinosteroids in the field is regarded as an economically and eco-friendly approach and has thus gained great interest over the years .

7. Promotion of Lamina Inclination in Rice Seedlings

- Application Summary: HBL and its synthetic analog, Brassinolide, have shown strong activity in stimulating the lamina inclination of rice plants at very low concentrations .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: HBL and Brassinolide showed strong activity in stimulating the lamina inclination of rice plants at very low concentrations of 0.0005 and 0.005 μg/ml, respectively .

8. Mitigation of Salt and Pesticide Stress in Rice

- Application Summary: HBL has been used to mitigate the effects of salt and pesticide stress in Pusa Basmati-1, a commercially important rice variety .

- Methods of Application: Rice seeds treated with HBL were analyzed for various growth parameters, protein, proline and malondialdehyde content (MDA), antioxidant enzyme activities, and their gene expression analysis in the presence or absence of salt and pesticide stress .

- Results: The exogenous application of HBL resulted in the improvement of growth parameters as well as protein and proline content. MDA content decreased significantly under the effect of HBL treatment both under stress and control conditions .

9. Enhancement of Crop Yields and Plant Stress Tolerance

- Application Summary: Exogenous application of synthetic Brassinosteroids, including HBL, has been used in agriculture to increase crop yields or to enhance the plant tolerance against a wide range of environmental stresses .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The direct application of Brassinosteroids in the field is regarded as an economically and eco-friendly approach and has thus gained great interest over the years .

Safety And Hazards

The safety data sheet for 28-homobrassinolide, a related compound, suggests that it is not subject to hazardous classification. In case of exposure, it recommends washing the skin with soap and water, rinsing the eyes with water, and seeking medical attention5.

将来の方向性

While there are no specific future directions mentioned for Isohomobrassinolide, research into related compounds like 28-Homobrassinolide suggests potential for increased crop yield and plant stress tolerance6. Further research is needed to fully understand the potential applications and impacts of Isohomobrassinolide.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or conduct further research.

特性

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-DNVPGCTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897328 | |

| Record name | Isohomobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isohomobrassinolide | |

CAS RN |

80483-89-2 | |

| Record name | (22S,23S)-Homobrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80483-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohomobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080483892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohomobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOHOMOBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4T52AD9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)